molecular formula C₁₂H₁₈BrN₅O₃S B1145361 5'-Deoxy-5'-(dimethylsulfonio)adenosine Bromide CAS No. 1106914-63-9

5'-Deoxy-5'-(dimethylsulfonio)adenosine Bromide

Cat. No.: B1145361
CAS No.: 1106914-63-9
M. Wt: 392.27
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Description

5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide is a derivative of ademethionine and is known for its potential as a design inhibitor of human S-adenosylmethionine decarboxylase. This compound is primarily used in various laboratory experiments as a reagent for the synthesis of other compounds. Its molecular formula is C12H18BrN5O3S, and it has a molecular weight of 392.27.

Preparation Methods

The synthesis of 5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide involves several steps:

    Starting Materials: Adenosine, dimethylsulfate, sodium hydroxide, hydrobromic acid, acetone, and ethanol.

    Synthetic Route:

Chemical Reactions Analysis

5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide undergoes various types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Common Reagents and Conditions: Typical reagents include hydrobromic acid and dimethylsulfate, and reactions are often carried out in solvents like acetone and ethanol.

    Major Products: The major products formed from these reactions include 5’-Bromo-5’-deoxy-5’-(dimethylsulfonio)adenosine and its derivatives.

Scientific Research Applications

5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide has several scientific research applications:

    Chemistry: It is used as a reagent for the synthesis of other compounds.

    Biology: The compound is a potential design inhibitor of human S-adenosylmethionine decarboxylase, making it useful in studying enzyme inhibition.

    Medicine: Its role as an enzyme inhibitor can be explored for therapeutic applications.

    Industry: The compound’s unique properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide is not fully understood. it is believed that the compound acts as a nucleophile, forming a covalent bond with the target molecule. This interaction likely involves the formation of a covalent bond with the target enzyme, leading to its inhibition.

Comparison with Similar Compounds

5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide can be compared with other similar compounds such as:

    5’-Deoxy-5’-(methylsulfinyl)adenosine: This compound has a similar structure but contains a methylsulfinyl group instead of a dimethylsulfonio group.

    5’-Deoxy-5’-(N-dimethyl)amino-8-methyladenosine: This compound has a different substituent at the 5’ position, which affects its chemical properties and applications.

Properties

CAS No.

1106914-63-9

Molecular Formula

C₁₂H₁₈BrN₅O₃S

Molecular Weight

392.27

Synonyms

(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)dimethylsulfonium Bromide

Origin of Product

United States

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